molecular formula C14H15FN4O B6440145 3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2549039-71-4

3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No. B6440145
CAS RN: 2549039-71-4
M. Wt: 274.29 g/mol
InChI Key: AZTTXMXINMVUEE-UHFFFAOYSA-N
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Description

The compound “3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine” is a complex organic molecule. Unfortunately, the search results did not provide a detailed description of this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, some hydrazine-coupled pyrazoles were successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

This compound has been synthesized through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Density Functional Theory (DFT) Study

The molecular structures of this compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .

Drug Synthesis

Imidazole containing compounds, such as the one , have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antileishmanial and Antimalarial Evaluation

Some compounds similar to the one have shown better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests potential antileishmanial and antimalarial applications.

Fluorination Reaction

The compound can be involved in a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .

Safety and Hazards

The safety and hazards associated with similar compounds have been noted. For instance, due to the presence of multiple fluorine atoms in the structure, precautions may be needed during preparation and handling to prevent harmful effects .

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-10-3-17-19(6-10)9-11-7-18(8-11)14(20)12-2-13(15)5-16-4-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTTXMXINMVUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

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